molecular formula C13H9ClN2O2S B3746014 5-[(3-Chlorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole

5-[(3-Chlorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B3746014
M. Wt: 292.74 g/mol
InChI Key: SGTCHROCFBEBQF-UHFFFAOYSA-N
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Description

5-[(3-Chlorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Chlorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-(thiophen-2-yl)-1,2,4-oxadiazole with 3-chlorophenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Chlorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxadiazole ring to its corresponding amine derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted oxadiazole compounds.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 5-(Phenoxymethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
  • 5-[(4-Chlorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole
  • 5-[(3-Bromophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole

Uniqueness

Compared to similar compounds, 5-[(3-Chlorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole exhibits enhanced biological activities due to the presence of the chlorophenoxy group, which increases its lipophilicity and facilitates better interaction with biological targets. This makes it a more potent candidate for the development of new therapeutic agents and agricultural chemicals .

Properties

IUPAC Name

5-[(3-chlorophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S/c14-9-3-1-4-10(7-9)17-8-12-15-13(16-18-12)11-5-2-6-19-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTCHROCFBEBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(3-Chlorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-[(3-Chlorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole
Reactant of Route 3
5-[(3-Chlorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole
Reactant of Route 4
5-[(3-Chlorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole
Reactant of Route 5
5-[(3-Chlorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole
Reactant of Route 6
5-[(3-Chlorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole

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